(R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC18124192
Molecular Formula: C13H26N2O2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H26N2O2 |
|---|---|
| Molecular Weight | 242.36 g/mol |
| IUPAC Name | tert-butyl 2-butan-2-ylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 |
| Standard InChI Key | CEOFDGBRMUSCDU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1CNCCN1C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Chirality
The molecular structure of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate is defined by a six-membered piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 2-position with a sec-butyl group. The Boc group, a common protecting group in organic synthesis, enhances the compound’s stability and modulates its solubility . The sec-butyl substituent introduces steric bulk, influencing the molecule’s conformational flexibility and interaction with biological targets.
Chirality plays a pivotal role in the compound’s pharmacological profile. Both the tert-butyl and sec-butyl groups adopt the R-configuration, a feature critical for enantioselective interactions with receptors. This stereochemical precision is achieved through asymmetric synthesis, ensuring the desired spatial arrangement of substituents. The IUPAC name, tert-butyl (2R)-2-(butan-2-yl)piperazine-1-carboxylate, reflects this configuration unambiguously.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₆N₂O₂ | |
| Molecular Weight | 242.36 g/mol | |
| CAS Number | 1932414-73-7 | |
| IUPAC Name | tert-butyl (2R)-2-(butan-2-yl)piperazine-1-carboxylate |
Chemical Reactivity and Functional Group Transformations
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of (R)-tert-Butyl 2-((R)-sec-butyl)piperazine-1-carboxylate typically involves multi-step sequences to establish both the piperazine core and the stereochemistry of the substituents. A common approach begins with the preparation of a chiral piperazine precursor via resolution of racemic mixtures or asymmetric catalysis. For example, enzymatic resolution using lipases or transition metal-catalyzed asymmetric hydrogenation can yield enantiomerically pure intermediates.
The sec-butyl group is introduced through alkylation reactions, often employing alkyl halides or alcohols under Mitsunobu conditions to retain stereochemical integrity. Subsequent Boc protection of the primary amine ensures stability during downstream reactions. Industrial protocols frequently optimize these steps for scalability, employing continuous flow reactors to enhance reaction efficiency and reduce waste.
Industrial Manufacturing Techniques
Large-scale production of the compound leverages continuous flow chemistry, which offers advantages over traditional batch processes, including improved heat transfer, precise reaction control, and reduced processing times. Catalytic systems, such as palladium on carbon or chiral organocatalysts, are employed to achieve high enantiomeric excess (ee) values. Recent advancements in microwave-assisted synthesis further accelerate reaction rates, enabling rapid access to gram-scale quantities.
Table 2: Industrial Synthesis Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Pd/C, chiral ligands | >90% ee |
| Reaction Temperature | 80–100°C | Complete conversion |
| Solvent | Tetrahydrofuran (THF) | High yield |
Applications in Medicinal Chemistry
The compound’s dual functionality—a protected amine and a chiral center—makes it a versatile building block in drug design. It has been employed in the synthesis of protease inhibitors, kinase modulators, and GPCR-targeted therapies. For example, coupling the deprotected amine with carboxylic acid derivatives generates amide-based inhibitors of viral proteases, demonstrating antiviral activity in preclinical models.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling |
| H315: Causes skin irritation | P280: Wear protective gloves |
| H319: Causes serious eye irritation | P305+P351+P338: Rinse eyes cautiously |
Comparison with Related Piperazine Derivatives
The compound’s pharmacological profile distinguishes it from simpler piperazine analogs. For instance, tert-butyl (R)-2-methylpiperazine-1-carboxylate lacks the sec-butyl group, reducing its steric hindrance and altering receptor selectivity . Similarly, derivatives with hydroxyethyl substituents (e.g., tert-butyl (R)-2-(2-hydroxyethyl)piperazine-1-carboxylate) exhibit increased hydrophilicity, impacting blood-brain barrier permeability . These comparisons highlight the structure-activity relationship (SAR) nuances governing piperazine-based therapeutics.
Future Research Directions
Future investigations should prioritize the following areas:
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Binding Affinity Studies: Systematic evaluation of the compound’s interaction with non-CCR2b receptors, such as serotonin (5-HT) and dopamine (D2) receptors, to uncover additional therapeutic avenues.
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Synthetic Optimization: Development of greener synthetic routes using biocatalysts or solvent-free conditions to enhance sustainability.
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Preclinical Efficacy Trials: Assessment of the compound’s pharmacokinetics and toxicity profiles in animal models of inflammation and neurological disorders.
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